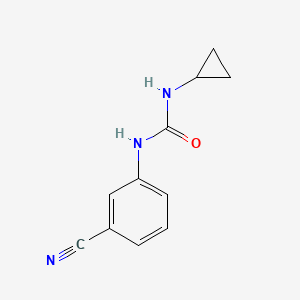
3-amino-N-(1-methylpyrrolidin-2-ylidene)benzene-1-sulfonamide
Overview
Description
3-amino-N-(1-methylpyrrolidin-2-ylidene)benzene-1-sulfonamide is a specialty product used in proteomics research . It has a molecular formula of C11H15N3O2S .
Molecular Structure Analysis
The InChI code for 3-amino-N-(1-methylpyrrolidin-2-ylidene)benzene-1-sulfonamide is 1S/C11H15N3O2S/c1-14-7-3-6-11(14)13-17(15,16)10-5-2-4-9(12)8-10/h2,4-6,8,13H,3,7,12H2,1H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-amino-N-(1-methylpyrrolidin-2-ylidene)benzene-1-sulfonamide is a powder at room temperature . Its molecular weight is 253.32 g/mol . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis and Complexation Studies
Sulfonamide derivatives, including those similar to the specified compound, have been synthesized and studied for their complexation with metal ions. These compounds have shown potential in increasing the biological and catalytic potential of ligands in the pharmaceutical and chemical industries. For example, tosylated 4-aminopyridine has been complexed with Ni(II) and Fe(II) ions, highlighting the role of sulfonamides in synthesizing metal complexes with potential pharmaceutical applications (Orie, Duru, & Ngochindo, 2021).
Biological Activities
Sulfonamides incorporating various moieties have been evaluated for their biological activities, including as carbonic anhydrase inhibitors and antimicrobial agents. For instance, novel sulfonamides have been synthesized and tested for inhibitory activity against human carbonic anhydrase isoforms, showing variable degrees of inhibition (Eldehna et al., 2017). Similarly, sulfonamide-based Schiff base ligands have been synthesized and characterized for their antimicrobial and antioxidant activities, showing significant bioactivity that enhances upon chelation (Hassan et al., 2021).
Catalytic and Synthetic Applications
Sulfonamide compounds have been utilized in catalytic processes for the construction of complex molecules. For example, palladium-catalyzed C-N bond formation using sulfonamides allows for the construction of heterocyclic structures like bisindolines, demonstrating the utility of sulfonamides in synthetic organic chemistry (Muñiz, 2007).
Anticancer Activity
Research has also explored the potential anticancer activities of sulfonamide derivatives. Substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide compounds have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines, highlighting the potential of sulfonamide compounds in developing anticancer therapies (Redda et al., 2011).
Safety And Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
The future directions of research involving 3-amino-N-(1-methylpyrrolidin-2-ylidene)benzene-1-sulfonamide are not specified in the search results. Given its use in proteomics research , it may be involved in studies of protein structure and function, but further details would depend on the specific research context.
properties
IUPAC Name |
3-amino-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-14-7-3-6-11(14)13-17(15,16)10-5-2-4-9(12)8-10/h2,4-5,8H,3,6-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHNCKLZGOMLKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1=NS(=O)(=O)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601193383 | |
| Record name | 3-Amino-N-(1-methyl-2-pyrrolidinylidene)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601193383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(1-methylpyrrolidin-2-ylidene)benzene-1-sulfonamide | |
CAS RN |
1146290-38-1 | |
| Record name | 3-Amino-N-(1-methyl-2-pyrrolidinylidene)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1146290-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-N-(1-methyl-2-pyrrolidinylidene)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601193383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[(cyclopropylmethyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B1518818.png)

![Methyl 2-{[(5-chloro-2-hydroxyphenyl)methyl]amino}acetate](/img/structure/B1518821.png)

![4-{Methyl[(4-methylphenyl)methyl]amino}benzoic acid](/img/structure/B1518825.png)

![1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B1518829.png)
![2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide](/img/structure/B1518831.png)
![2-[(2-Cyanophenyl)sulfanyl]acetic acid](/img/structure/B1518833.png)
![Methyl 2-{[(5-chlorothiophen-2-yl)methyl]amino}acetate](/img/structure/B1518835.png)
![1-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-one](/img/structure/B1518836.png)
![4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B1518837.png)
![4-[(carboxymethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B1518838.png)